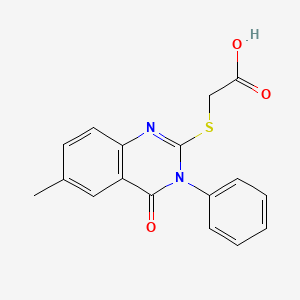
(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common route might include the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the process.
化学反应分析
Types of Reactions
(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfanyl group using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, compounds in the quinazolinone family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research might focus on the biological activity of this specific compound and its derivatives.
Medicine
In medicine, such compounds are studied for their therapeutic potential. They might be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to treat diseases.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Phenyl-4(3H)-quinazolinone
- 6,7-Dimethoxy-4(3H)-quinazolinone
- 2-Methyl-4(3H)-quinazolinone
Uniqueness
The uniqueness of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
属性
CAS 编号 |
886500-68-1 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-(6-methyl-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C17H14N2O3S/c1-11-7-8-14-13(9-11)16(22)19(12-5-3-2-4-6-12)17(18-14)23-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChI 键 |
IVFWXZXYUWNGCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


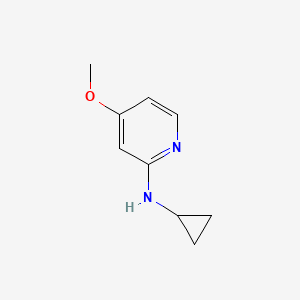
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
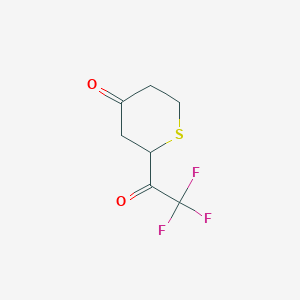
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
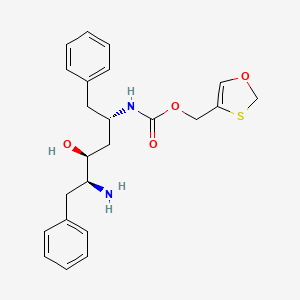
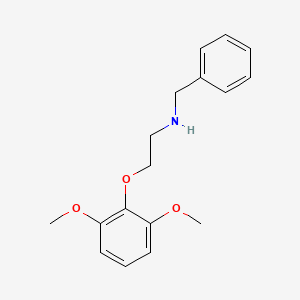

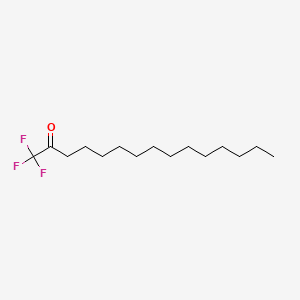
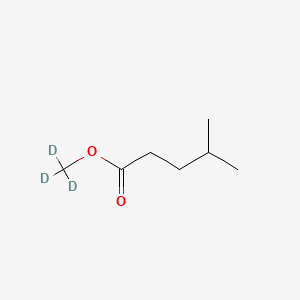
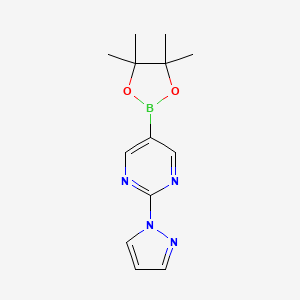
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
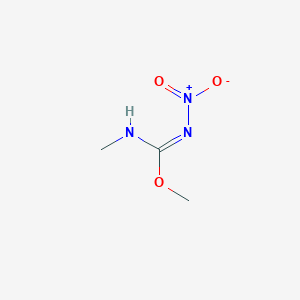
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)

